N-(5-chloro-2-methylphenyl)-2-(4,6-dimethyl-2-oxopyrimidin-1-yl)butanamide
Overview
Description
N-(5-chloro-2-methylphenyl)-2-(4,6-dimethyl-2-oxopyrimidin-1-yl)butanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a chlorinated aromatic ring, a pyrimidinone moiety, and a butanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-2-(4,6-dimethyl-2-oxopyrimidin-1-yl)butanamide typically involves multi-step organic reactions. A common synthetic route might include:
Aromatic Substitution: Introduction of the chloro group onto the aromatic ring.
Formation of Pyrimidinone: Synthesis of the pyrimidinone ring through cyclization reactions.
Amide Bond Formation: Coupling of the aromatic and pyrimidinone intermediates via amide bond formation.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methylphenyl)-2-(4,6-dimethyl-2-oxopyrimidin-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the pyrimidinone ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring or the pyrimidinone moiety.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Use of nucleophiles or electrophiles under appropriate conditions (e.g., acidic or basic environments).
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigation of its biological activity and potential as a pharmaceutical agent.
Medicine: Potential use in drug development for treating specific diseases.
Industry: Use as an intermediate in the production of agrochemicals or materials.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-2-(4,6-dimethyl-2-oxopyrimidin-1-yl)butanamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-2-methylphenyl)-2-(4,6-dimethyl-2-oxopyrimidin-1-yl)propanamide
- N-(5-chloro-2-methylphenyl)-2-(4,6-dimethyl-2-oxopyrimidin-1-yl)pentanamide
Uniqueness
N-(5-chloro-2-methylphenyl)-2-(4,6-dimethyl-2-oxopyrimidin-1-yl)butanamide is unique due to its specific structural features, such as the length of the butanamide chain and the presence of both chloro and dimethyl groups
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-(4,6-dimethyl-2-oxopyrimidin-1-yl)butanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O2/c1-5-15(21-12(4)8-11(3)19-17(21)23)16(22)20-14-9-13(18)7-6-10(14)2/h6-9,15H,5H2,1-4H3,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKIDIMABYJFCQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C=CC(=C1)Cl)C)N2C(=CC(=NC2=O)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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